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molecular formula C10H12N4 B2608328 (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide CAS No. 194423-17-1

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide

Cat. No. B2608328
M. Wt: 188.234
InChI Key: MMBZSLGGGORGSQ-NTUHNPAUSA-N
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Patent
US08648087B2

Procedure details

A solution of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine (30.0 g, 137 mmol), cyclohexene (200 mL) and 10% Pd on carbon (3.0 g) in methanol (1 L) was refluxed for 10 hours under a hydrogen atmosphere. The hot solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The residue was recrystallized from dichloromethane/carbon tetrachloride to provide the product (23.4 g, 90%) as pale gray crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[N:12]=[CH:13][N:14]([CH3:16])[CH3:15])#[N:2].C1CCCCC=1>CO.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([N:12]=[CH:13][N:14]([CH3:15])[CH3:16])=[C:3]([C:1]#[N:2])[CH:8]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=CN(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dichloromethane/carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N=CN(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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